

An In-depth Technical Guide to 4-Bromo-5methyl-2-nitrophenol

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Compound of Interest		
Compound Name:	4-Bromo-5-methyl-2-nitrophenol	
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Abstract

This technical guide provides a comprehensive overview of **4-Bromo-5-methyl-2-nitrophenol**, a halogenated nitrophenol derivative. Due to a lack of specific documented discovery information, this paper places its history within the broader context of the development of nitration and bromination of phenolic compounds. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its known applications as a chemical intermediate. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction and Historical Context

While the specific date and researchers associated with the first synthesis of **4-Bromo-5-methyl-2-nitrophenol** are not readily available in current literature, its chemical structure places it within a well-established class of organic compounds. The historical development of nitrated and halogenated phenols is rooted in the expansion of synthetic organic chemistry in the 19th and 20th centuries. The nitration of phenols has been a fundamental reaction for over a century, with ongoing research focused on improving selectivity and developing more economical and environmentally friendly methods. Similarly, the bromination of cresols and other phenol derivatives has been extensively studied, forming the basis for a wide range of chemical intermediates. **4-Bromo-5-methyl-2-nitrophenol** emerges from this legacy as a functionalized building block for more complex molecules.



Physicochemical Properties

The properties of **4-Bromo-5-methyl-2-nitrophenol** have been computationally predicted and are available across several chemical databases. These properties are crucial for its application in organic synthesis, influencing its solubility, reactivity, and purification methods.

Property	Value	Source
CAS Number	182500-28-3	[1][2]
Molecular Formula	C7H6BrNO3	[1]
Molecular Weight	232.03 g/mol	[1][3]
Monoisotopic Mass	230.95311 Da	[1]
pKa (Predicted)	6.46 ± 0.27	[1]
XLogP3	2.5	[3]
Topological Polar Surface Area	66 Ų	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	[1]
Heavy Atom Count	12	[1]
Complexity	182	[1]

Synthesis of 4-Bromo-5-methyl-2-nitrophenol

The primary synthesis route for **4-Bromo-5-methyl-2-nitrophenol** is through the bromination of 5-methyl-2-nitrophenol (also known as 6-nitro-m-cresol).[4]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of 5-methyl-2-nitrophenol.[4]

Materials:



- 5-methyl-2-nitrophenol (6.0 g, 39.2 mmol)
- Bromine (4.04 mL, 78 mmol)
- Glacial Acetic Acid (70 mL)
- Ethyl Acetate (300 mL)
- Saturated Sodium Thiosulfate Solution
- Saturated Brine
- · Anhydrous Sodium Sulfate
- Deionized Water

Equipment:

- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 6.0 g (39.2 mmol) of 5-methyl-2-nitrophenol in 60 mL of glacial acetic acid. Cool the stirred solution to 0°C using an ice bath.
[4]



- Addition of Bromine: Prepare a solution of 4.04 mL (78 mmol) of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled 5-methyl-2-nitrophenol solution over a period of 30 minutes.[4]
- Reaction Progression: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[4]
- Work-up:
 - Remove the acetic acid by distillation under reduced pressure.[4]
 - Dissolve the resulting residue in 300 mL of ethyl acetate.[4]
 - Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (2 x 50 mL), deionized water (50 mL), and saturated brine (50 mL).[4]
- · Isolation and Purification:
 - Dry the organic layer over anhydrous sodium sulfate.[4]
 - Filter to remove the desiccant.[4]
 - Concentrate the filtrate by rotary evaporation to yield the crude product.[4]

Expected Yield: This procedure is reported to yield approximately 9.0 g (99%) of **4-bromo-5-methyl-2-nitrophenol** as a yellow solid.[4]

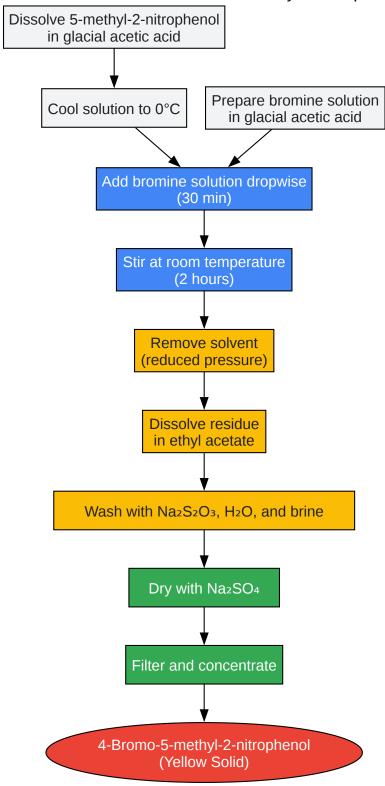
Characterization: The structure of the product can be confirmed by ¹H NMR and GC-MS analysis.[4]

- ¹H NMR (400 MHz, CDCl₃): δ 10.46 (s, 1H), 8.29 (s, 1H), 7.08 (s, 1H), 2.46 (s, 3H).[4]
- GC-MS (m/z): 232, 234 [M+, Br⁷⁹, 81].[4]

Synthesis Workflow



Synthesis Workflow for 4-Bromo-5-methyl-2-nitrophenol



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